N-Ethylmaleamic acid
Description
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Structure
3D Structure
Properties
CAS No. |
128438-93-7 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(E)-4-(ethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H9NO3/c1-2-7-5(8)3-4-6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/b4-3+ |
InChI Key |
HBQGCOWNLUOCBU-ONEGZZNKSA-N |
Isomeric SMILES |
CCNC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Research Context and Significance of N Ethylmaleamic Acid
Historical Perspectives on the Discovery and Initial Research into N-Ethylmaleamic Acid
The precise moment of the first synthesis of this compound is not definitively documented in readily available historical records. However, its conceptual origins are intrinsically linked to the broader and earlier research into maleic acid and its derivatives. The fundamental reaction for producing N-substituted maleamic acids, which involves the ring-opening of maleic anhydride (B1165640) with an amine, has been a cornerstone of organic synthesis for many decades.
Significant research that solidified the understanding and synthesis of maleamic acids, including N-alkyl derivatives like this compound, gained momentum in the mid-20th century. A notable publication by Mehta, Phillips, Lui, and Brooks in 1960 in The Journal of Organic Chemistry detailed the synthesis and properties of various maleamic and citraconamic acids, which reflects the period's active investigation into these compounds. wikipedia.org This body of work established the general and reliable method for their preparation: the reaction of an amine with maleic anhydride. wikipedia.orggoogle.com Therefore, while a specific "discovery" date for this compound is elusive, its synthesis became a practical reality through the systematic exploration of amine reactions with cyclic anhydrides.
This compound as a Foundational Compound in Advanced Organic Chemistry Research
The primary role of this compound in advanced organic chemistry has historically been as a direct precursor to N-ethylmaleimide (NEM). NEM is a widely used reagent, particularly in biochemistry, for its ability to selectively react with thiol groups in proteins. The synthesis of NEM often proceeds via the dehydration of this compound.
Beyond its role as an intermediate, this compound itself possesses functionalities—a carboxylic acid and an amide—that make it a versatile building block in organic synthesis. The presence of both a nucleophilic amide and an electrophilic carboxylic acid, along with a reactive carbon-carbon double bond, allows for a variety of chemical transformations. Research into maleamic acids has shown their utility in the synthesis of more complex heterocyclic structures and as monomers in polymerization reactions. For instance, N-substituted maleamic acids can undergo cyclization to form not only maleimides but also other heterocyclic systems under different reaction conditions.
Research Trajectories and Interdisciplinary Relevance of this compound
The research trajectory of this compound has largely been influenced by the scientific interest in its cyclized derivative, N-ethylmaleimide. However, the compound has carved out its own significant niche in several interdisciplinary fields, most notably in biochemistry and microbiology.
In the realm of biochemistry, this compound is recognized as a key metabolite in the detoxification of N-ethylmaleimide. When NEM is introduced into biological systems, it readily reacts with endogenous thiols, such as glutathione (B108866) (GSH). The resulting NEM-glutathione conjugate is then further metabolized, leading to the formation and excretion of this compound. This metabolic pathway is a crucial detoxification mechanism observed in various organisms, including bacteria like Escherichia coli. The detection of this compound in biological samples can, therefore, serve as an indicator of exposure to NEM and the activity of specific metabolic detoxification pathways.
This biochemical role extends into environmental science and microbiology, where the fate of xenobiotic compounds like NEM is of interest. Studies on activated sludge microorganisms have demonstrated the conversion of NEM to this compound, highlighting a microbial-driven bioremediation process. wikipedia.org The stability of this compound makes it an important marker in monitoring the breakdown of more reactive and potentially toxic maleimide (B117702) compounds in environmental systems.
Furthermore, the alkaline hydrolysis of N-ethylmaleimide to this compound has been utilized as a method in analytical biochemistry. This reaction allows for the quenching of NEM's reactivity, which is useful in assays where NEM is used to inhibit certain enzymatic processes before measuring the activity of others. researchgate.net
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (2Z)-4-(Ethylamino)-4-oxobut-2-enoic acid |
| Molecular Formula | C₆H₉NO₃ |
| Molecular Weight | 143.14 g/mol |
| Canonical SMILES | CCNC(=O)C=CC(=O)O |
| InChI Key | HBQGCOWNLUOCBU-ARJAWSKDSA-N |
| CAS Number | 4166-67-0 |
| Appearance | Solid (general) |
Synthetic Methodologies of N Ethylmaleamic Acid
Established Synthetic Pathways for N-Ethylmaleamic Acid
The most traditional and widely utilized method for synthesizing this compound involves the direct condensation of ethylamine (B1201723) with maleic anhydride (B1165640). This pathway is favored for its straightforward nature and high efficiency.
The foundational method for producing this compound is the nucleophilic acyl substitution reaction between maleic anhydride and ethylamine. In this process, the amino group of ethylamine attacks one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring to form the corresponding N-substituted maleamic acid.
This reaction is typically conducted in an aprotic solvent, such as diethyl ether, to facilitate the reaction and the precipitation of the product. orgsyn.org The process is generally rapid and exothermic. A solution of aniline (B41778) in ether, when added to a solution of maleic anhydride, results in the formation of the corresponding maleanilic acid with a near-quantitative yield of 97–98%. orgsyn.org This high efficiency is characteristic of the reaction between primary amines and maleic anhydride, making it a highly reliable synthetic route. The resulting this compound is often obtained as a solid that can be easily separated by filtration. orgsyn.org
Table 1: Conventional Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Typical Conditions | Product | Reported Yield (Analogous Reaction) |
|---|---|---|---|---|---|
| Maleic Anhydride | Ethylamine | Diethyl Ether | Room Temperature, Stirring | This compound | 97-98% orgsyn.org |
Maximizing the yield and purity of this compound is essential for its utility in subsequent chemical transformations, such as the synthesis of N-ethylmaleimide. azom.com Key strategies for optimization focus on the choice of solvent, reaction temperature, and purification techniques. azom.com
One effective strategy is the use of acetic acid as the reaction solvent. Reacting an amino group-containing compound with maleic anhydride in acetic acid has been shown to produce N-cyclic maleamic acids in high yields. google.com This approach can be advantageous over other solvents where starting materials may not react completely. google.com
Purification is another critical aspect of optimization. Following the reaction, washing the crude product with a suitable organic solvent, such as ether or ethyl acetate, is an effective method for removing unreacted amine and other soluble impurities. google.com For industrial-scale production, advanced solid-liquid separation equipment like Agitated Nutsche Filter Dryers (ANFDs) can ensure high purity and recovery by efficiently isolating and drying the solid product. azom.com Controlling reaction kinetics by fine-tuning temperature and reactant concentrations is also a fundamental strategy to enhance both yield and product quality. azom.com
Table 2: Optimization Strategies for this compound Synthesis
| Strategy | Description | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent Selection | Using acetic acid as the reaction medium. | Can lead to higher yields compared to other solvents by ensuring complete reaction of starting materials. | google.com |
| Purification by Washing | Washing the precipitated product with a solvent like diethyl ether. | Effectively removes excess unreacted amine, improving the purity of the final product. | google.com |
| Temperature Control | Fine-tuning the reaction temperature. | Optimizes reaction kinetics, leading to improved yields and minimizing side reactions. | azom.com |
| Downstream Processing | Employing techniques like crystallization or advanced filtration. | Increases the purity of the isolated product and maximizes recovery. | azom.comnih.gov |
Novel and Sustainable Synthetic Approaches
In line with the growing emphasis on environmental responsibility in chemical manufacturing, new methods are being developed that prioritize sustainability without compromising efficiency.
Green chemistry principles are increasingly being applied to the synthesis of N-substituted maleamic acids. These methodologies aim to reduce waste, use safer chemicals, and improve energy efficiency. researchgate.net A significant advancement is the development of solvent-free reactions. For instance, the synthesis of N-(4-chloro)maleanilic acid has been successfully performed under solvent-free conditions, demonstrating a greener alternative to traditional solvent-based methods. researchgate.net This approach minimizes the use of volatile organic compounds, which are often hazardous. researchgate.net
Another facet of green synthesis involves the use of bio-based starting materials. Maleic acid, the precursor to maleic anhydride, can be produced from the oxidation of biomass-derived chemicals like furfural (B47365). d-nb.info Utilizing maleic anhydride derived from renewable resources would make the entire lifecycle of this compound synthesis more sustainable.
Table 3: Comparison of Conventional vs. Green Synthetic Approaches
| Approach | Solvent | Key Feature | Green Chemistry Principle |
|---|---|---|---|
| Conventional | Diethyl Ether, Acetic Acid | High yield, established method. | - |
| Green (Solvent-free) | None | Eliminates the need for organic solvents. | Waste Prevention, Use of Safer Solvents and Auxiliaries. researchgate.net |
| Green (Bio-derived precursor) | Varies | Uses maleic anhydride produced from biomass. | Use of Renewable Feedstocks. d-nb.info |
While the direct condensation of ethylamine and maleic anhydride is highly efficient and typically does not require catalysis, catalytic systems play a crucial role in the broader context of the synthesis, particularly in the production of precursors and in alternative synthetic routes.
The production of maleic anhydride itself from butane (B89635) is a catalytic process, historically using vanadium-phosphorus-oxide (VPO) catalysts. d-nb.info More recently, research has focused on the catalytic oxidation of furfural to maleic acid using catalysts like titanium silicalite (TS-1) with hydrogen peroxide as a green oxidant. d-nb.info
In the context of the maleamic acid formation itself, while not a catalyst in the traditional sense, the use of an acidic solvent like acetic acid can be seen as a promoter for the reaction, ensuring it proceeds to completion. google.com For more complex syntheses involving the construction of C-N bonds, advanced catalytic systems are being developed. For example, direct catalytic nitrogenation using dinitrogen (N₂) as the nitrogen source, mediated by palladium catalysts, represents a frontier in synthesizing N-containing compounds, although its direct application to this compound is not yet established. nih.gov
Advanced Synthetic Techniques and Process Chemistry
The transition from laboratory-scale synthesis to industrial production necessitates a focus on process chemistry and advanced manufacturing techniques. For compounds like this compound, which often serve as intermediates, process efficiency is paramount.
The use of immobilized enzymes represents an advanced synthetic technique that could be applied to analogous processes. nih.gov For example, in the production of N-acetylneuraminic acid, an immobilized aldolase (B8822740) enzyme allows for continuous processing and can be reused multiple times, significantly improving efficiency. nih.gov Although not directly applied to this compound yet, such biotransformation principles offer a potential future direction.
Finally, the isolation and purification stages benefit from advanced chemical engineering. The use of crystallization for purification is a simple yet powerful method for achieving high-purity products on a large scale. nih.gov Integrated process solutions, where reaction and purification steps are designed to work together seamlessly, are key to the effective scale-up of chemical syntheses. nih.gov
Flow Chemistry Applications in this compound Synthesis
The conventional synthesis of N-substituted maleamic acids is typically performed in batch reactors, where maleic anhydride is dissolved in a solvent like diethyl ether, and a solution of the corresponding amine is added. rsc.orggoogle.com While effective, this method can present challenges in scalability and in controlling exothermic reactions. rsc.org Flow chemistry, a modern synthetic paradigm, offers significant advantages over traditional batch processing by conducting reactions in a continuous stream through a reactor. rsc.org
The application of flow chemistry to the synthesis of this compound, while not extensively documented for this specific molecule, can be inferred from its successful use in similar chemical transformations, such as amide bond formations and other fast, exothermic reactions. elveflow.comacs.orgresearchgate.net The primary benefits of a flow-based approach include superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and improved reproducibility and scalability. rsc.orgelveflow.comnumberanalytics.com
A hypothetical flow synthesis of this compound would involve pumping two separate streams—one containing maleic anhydride in a suitable solvent and the other containing ethylamine—into a mixing junction. The combined stream would then pass through a temperature-controlled reactor coil, allowing for precise management of reaction conditions and residence time before the this compound product is collected at the outlet. mt.com This continuous process allows for rapid optimization and can be scaled up by simply running the system for a longer duration. neuroquantology.com
| Parameter | Conventional Batch Synthesis | Hypothetical Flow Synthesis |
|---|---|---|
| Reaction Control | Temperature gradients can occur, especially during scale-up. | Precise temperature control due to high surface-area-to-volume ratio. rsc.org |
| Safety | Handling large volumes of reagents can be hazardous. | Small reaction volumes at any given time enhance safety. numberanalytics.commt.com |
| Scalability | Scaling up requires larger vessels and can change reaction parameters. | Achieved by extending run time ("scaling out") with consistent product quality. neuroquantology.com |
| Efficiency | May require longer reaction times to ensure completion. | Faster reaction rates due to enhanced mixing and heat transfer. numberanalytics.com |
| Reproducibility | Can vary between batches due to mixing and temperature inconsistencies. | High reproducibility due to precise control over all parameters. rsc.org |
Stereoselective Synthesis Approaches for this compound Analogues
The creation of this compound analogues with specific stereochemistry is a field of growing interest. Stereoselectivity can be introduced by modifying the maleic anhydride backbone or by using chiral amines. sigmaaldrich.comresearchgate.net
One approach to creating analogues involves the use of substituted maleic anhydrides. Research on the reaction between n-butylamine and citraconic anhydride (a methyl-substituted maleic anhydride) has demonstrated that the regioselectivity of the amine attack can be controlled. researchgate.net The nucleophilic amine can attack either of the two non-equivalent carbonyl carbons of the anhydride, leading to two distinct constitutional isomers, designated as α- and β-isomers. Studies have shown that the ratio of these isomers can be influenced by reaction conditions such as temperature and time, providing a method for controlled, regioselective synthesis. researchgate.net
| Temperature (°C) | Reaction Time (h) | Isomer Ratio (α:β) |
|---|---|---|
| -40 | 2 | 93:7 |
| 0 | 2 | 85:15 |
| 25 | 2 | 72:28 |
| 50 | 2 | 62:38 |
Data derived from studies on the reaction of n-butylamine with citraconic anhydride, demonstrating temperature-dependent regioselectivity. researchgate.net
Another strategy for producing chiral analogues is to employ chiral amines in the reaction with maleic anhydride. sigmaaldrich.com The use of enantiomerically pure amines, such as (R)- or (S)-α-ethylbenzylamine, is a well-established method for introducing a stereocenter into a target molecule. sigmaaldrich.com This approach directly leads to the formation of diastereomeric or enantiomerically enriched maleamic acid analogues. The development of advanced catalytic methods, like asymmetric hydrogenation of prochiral imines or enamines, has significantly expanded the toolbox for synthesizing a vast array of chiral amines that can serve as building blocks for these reactions. researchgate.netnih.gov
| Strategy | Description | Example Precursors |
|---|---|---|
| Regioselective Synthesis | Uses a substituted, unsymmetrical anhydride to direct the amine attack to a specific carbonyl group, often controlled by reaction conditions. researchgate.net | Ethylamine + Citraconic anhydride |
| Diastereoselective Synthesis | Reacts maleic anhydride with a chiral amine to produce a chiral, non-racemic maleamic acid analogue. sigmaaldrich.com | (R)-1-phenylethylamine + Maleic anhydride |
| Enantioselective Catalysis | Involves creating a prochiral substrate that is then selectively transformed into one enantiomer using a chiral catalyst. This is more common for subsequent reactions of the maleamic acid. | Asymmetric hydrogenation of a maleamic acid derivative. nih.gov |
Chemical Reactivity and Mechanistic Investigations of N Ethylmaleamic Acid
Cyclization Reactions: N-Ethylmaleamic Acid to N-Ethylmaleimide Transformation
The intramolecular cyclization of this compound to form the corresponding imide, N-Ethylmaleimide, is a significant transformation, representing a dehydration reaction that results in the formation of a five-membered ring. This reaction is of interest in various chemical and biological contexts.
Kinetic and Thermodynamic Aspects of Imide Formation from this compound
The cyclization of N-substituted maleamic acids is an equilibrium process influenced by temperature and the presence of catalysts. While specific kinetic and thermodynamic parameters for the cyclization of this compound are not extensively documented in readily available literature, the general principles governing this transformation can be inferred from studies on similar maleamic acid derivatives.
Catalysis in the Cyclization Processes of this compound
The cyclization of this compound can be significantly accelerated through catalysis. Both acid and base catalysis can play a role in promoting the intramolecular condensation.
Acid Catalysis : Brønsted and Lewis acids can facilitate the cyclization. For instance, p-toluenesulfonic acid is a common catalyst for the dehydration of amic acids. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amide nitrogen.
Dehydrating Agents : Chemical dehydrating agents are also employed to drive the reaction towards the imide. Hexamethyldisilazane (HMDS) has been used for the cyclization of N-cyclic maleamic acids, suggesting its potential applicability for this compound.
Thermal Cyclodehydration : The reaction can also be induced thermally, often at elevated temperatures (around 200 °C). However, this method can sometimes lead to polymerization of the resulting maleimide (B117702) product. To mitigate this, thermal cyclodehydration is often performed at lower temperatures in the presence of an acid catalyst and an azeotropic solvent to remove water.
Other Catalysts : Betaine has been reported as an effective catalyst for the thermal cyclization of maleamic acids, operating at temperatures between 100 to 180 °C.
Hydrolytic Stability and Degradation Pathways of this compound
The stability of this compound in aqueous environments is crucial for its application and biological fate. Its degradation is primarily governed by hydrolysis, which is significantly influenced by pH.
pH-Dependent Hydrolysis Kinetics of this compound
The hydrolysis of this compound is the reverse of its cyclization, leading to the formation of maleic acid and ethylamine (B1201723). The rate of this hydrolysis is highly dependent on the pH of the solution. Studies on the hydrolysis of the corresponding imide, N-ethylmaleimide, provide valuable insights into the stability of the amic acid at different pH values.
The hydrolysis of N-alkylmaleimides, including N-ethylmaleimide, is significantly faster in alkaline conditions. rsc.org The rate of hydrolysis is proportional to the concentration of hydroxide (B78521) ions in the pH range of 7 to 9. rsc.org Below pH 4, the rate of hydrolysis is largely independent of pH. rsc.org This suggests that this compound is more stable in acidic to neutral conditions and will hydrolyze more readily in basic environments. This pH-dependent stability is a key feature of maleamic acid derivatives used as acid-sensitive linkers in drug delivery systems. rsc.orgresearchgate.net
The following table, derived from studies on the hydrolysis of N-ethylmaleimide, illustrates the effect of pH on the stability of the maleimide ring, which in turn reflects the conditions favoring the existence of this compound.
| pH | Relative Rate of Hydrolysis of N-Ethylmaleimide | Stability of this compound |
| < 4 | Low | High |
| 7-9 | Increases with pH | Decreases with increasing pH |
| > 9 | High | Low |
This table is illustrative and based on the general behavior of N-alkylmaleimides as described in the literature. rsc.org
A study on the hydrolysis of various N-alkylmaleimides provided the following kinetic data for N-ethylmaleimide (EMI) at 30 °C. rsc.org
| Parameter | Value for N-Ethylmaleimide (EMI) |
| Catalytic Rate Constant for Alkaline Hydrolysis (k_OH / dm³ mol⁻¹ s⁻¹) | 1.83 |
| Enthalpy of Activation (ΔH‡ / kJ mol⁻¹) | 42.1 |
| Entropy of Activation (ΔS‡ / J mol⁻¹ K⁻¹) | -132 |
Data from Matsui, S. & Aida, H. J. Chem. Soc., Perkin Trans. 2, 1978, 1277-1280. rsc.org
Mechanisms of this compound Degradation under Varied Conditions
The primary degradation pathway for this compound is hydrolysis. The mechanism involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of either the amide or the carboxylic acid functional group.
Under basic conditions , the hydroxide ion is a potent nucleophile. The degradation likely proceeds through the following steps:
Nucleophilic attack of OH⁻ on the amide carbonyl carbon, forming a tetrahedral intermediate.
Collapse of the intermediate, leading to the cleavage of the C-N bond and formation of maleic acid and ethylamine.
Under acidic conditions , the hydrolysis is slower. The mechanism would involve the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.
In biological systems, the degradation of N-ethylmaleimide, a related compound, proceeds via the formation of a glutathione (B108866) adduct, which is then hydrolyzed to this compound. nih.gov This indicates that this compound can be a stable metabolic end-product in certain biological detoxification pathways. nih.gov Further degradation under physiological conditions would likely follow the hydrolytic pathways described above.
Electrophilic and Nucleophilic Reactions of this compound
This compound possesses both electrophilic and nucleophilic centers, allowing it to participate in a variety of chemical reactions.
As a Nucleophile: The carboxylic acid and amide groups of this compound can act as nucleophiles.
The lone pair of electrons on the nitrogen atom of the amide can participate in nucleophilic attacks, as seen in its intramolecular cyclization.
The carboxylate anion, formed by deprotonation of the carboxylic acid, is a good nucleophile and can react with electrophiles. For example, it can undergo nucleophilic acyl substitution with acyl halides to form anhydrides.
As an Electrophile: The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effects of the two adjacent carbonyl groups. This makes it susceptible to attack by nucleophiles in a Michael-type addition reaction. However, this reactivity is generally less pronounced compared to its corresponding imide, N-Ethylmaleimide, which is a well-known Michael acceptor. wikipedia.org
The carbonyl carbons of both the carboxylic acid and the amide are also electrophilic centers and can be attacked by strong nucleophiles.
Electrophilic Addition to the Double Bond: The double bond can also undergo electrophilic addition reactions, although this is less common due to its electron-deficient nature. Strong electrophiles would be required to initiate such a reaction. The reaction would proceed via the formation of a carbocation intermediate, which would then be attacked by a nucleophile. wikipedia.org
Reactions at the Carboxylic Acid Moiety of this compound
The carboxylic acid group (-COOH) in this compound undergoes reactions typical of other carboxylic acids, most notably esterification and deprotonation.
Esterification: this compound can be converted to its corresponding esters through reaction with alcohols in the presence of an acid catalyst. google.com This process, a form of Fischer esterification, involves the protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by the alcohol. Water is eliminated to form the ester. masterorganicchemistry.com To drive the equilibrium towards the product, methods such as using a large excess of the alcohol or azeotropic removal of water are often employed. google.commasterorganicchemistry.com For instance, N-substituted maleamic acids can be esterified using an alcohol like n-butanol with an acid catalyst such as concentrated sulfuric acid in a solvent like toluene, with the water generated being removed azeotropically. google.com
Common methods for esterifying carboxylic acids that are applicable to this compound are summarized below.
| Method | Reagents | Description |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | A reversible reaction where the alcohol is often used in excess to drive the formation of the ester. masterorganicchemistry.comcommonorganicchemistry.com |
| Alkylation | Alkyl Halide (e.g., Iodomethane), Base | The carboxylic acid is deprotonated by a base, and the resulting carboxylate anion acts as a nucleophile to attack the alkyl halide. commonorganicchemistry.com |
| Steglich Esterification | Alcohol, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine) | A mild method suitable for substrates that are sensitive to acidic conditions. commonorganicchemistry.com |
| Thionyl Chloride followed by Alcohol | 1) Thionyl Chloride (SOCl₂) 2) Alcohol | The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. commonorganicchemistry.com |
Deprotonation/Salt Formation: As a carboxylic acid, this compound can be deprotonated by a base to form a carboxylate salt. The reactivity of carboxylic acid derivatives is influenced by the nature of the substituent attached to the acyl group. Carboxylates are the least reactive towards nucleophilic acyl substitution due to the negative charge, which reduces the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org
Reactions at the Amide Nitrogen of this compound
The amide group in this compound, in conjunction with the adjacent carboxylic acid, facilitates characteristic intramolecular reactions and can also undergo intermolecular reactions.
Intramolecular Cyclization (Imidation): One of the most significant reactions involving the amide nitrogen is the intramolecular cyclization to form N-ethylmaleimide. This dehydration reaction is typically achieved by heating the maleamic acid, often in the presence of a dehydration agent like acetic anhydride (B1165640) and a catalyst such as sodium acetate. google.com The process involves the nucleophilic attack of the amide nitrogen onto the carbonyl carbon of the carboxylic acid group (or its activated form), followed by the elimination of a water molecule. google.com This cyclodehydration is a common industrial method for producing N-substituted maleimides. google.com
Hydrolysis: The reverse of cyclization, the hydrolysis of the imide bond in N-ethylmaleimide, yields this compound. This reaction proceeds readily, particularly under alkaline conditions. rsc.orgnih.gov The mechanism involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the imide ring, leading to ring-opening and the formation of the N-ethylmaleamate anion, which is then protonated to give this compound. rsc.orgnih.gov The rate of hydrolysis for N-alkylmaleimides is proportional to the concentration of both the imide and the hydroxide ion in the pH range of 7 to 9. rsc.org
Transamidation: Research has shown that maleamic acids can undergo reversible transamidation reactions without the need for an external catalyst. nih.gov In organic solvents, this compound can exist in equilibrium with maleic anhydride and ethylamine. nih.gov If another amine is introduced into the system, it can react with the anhydride, leading to a new maleamic acid product. This dynamic equilibrium is driven by the intramolecular formation of the maleic anhydride intermediate. The equilibrium can be controlled by factors such as the addition of an acid, which protonates the amine and shifts the equilibrium away from the amide. nih.gov
Reactions at the Carbon-Carbon Double Bond of this compound
The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with two electron-withdrawing carbonyl groups. This makes it susceptible to nucleophilic addition reactions, specifically Michael-type additions, rather than the electrophilic additions typical of electron-rich alkenes. wikipedia.orgmsu.edumsu.edu
Michael Addition: The double bond acts as a Michael acceptor, readily reacting with soft nucleophiles like thiols. wikipedia.org A biologically significant example is the reaction with glutathione. In biological systems, N-ethylmaleimide (NEM) reacts with the thiol group of glutathione to form an adduct. nih.gov This adduct can then be hydrolyzed to the corresponding this compound derivative. nih.gov The reaction involves the attack of the thiolate anion on one of the carbons of the double bond, forming a stable carbon-sulfur bond. wikipedia.org This reactivity is fundamental to the use of NEM as a thiol-modifying agent in biochemistry. wikipedia.orgresearchgate.net
The general mechanism for the addition of a nucleophile (Nu⁻) to the double bond of this compound is shown below:
Nucleophilic Attack: The nucleophile attacks one of the carbons of the C=C double bond, breaking the pi bond. The resulting negative charge is stabilized by resonance with the adjacent carbonyl groups.
Protonation: The resulting enolate intermediate is protonated by a proton source (e.g., solvent) to give the final addition product.
This reactivity is in contrast to typical alkenes which undergo electrophilic addition, where an electrophile adds first to form a carbocation intermediate. ksu.edu.sarutgers.edu
Photochemical and Radiolytic Transformations of this compound
The photochemical behavior of this compound is dictated by the maleoyl chromophore. While specific studies on this compound are limited, its reactivity can be inferred from studies on related compounds like maleic acid and maleimides. iao.runih.gov
Cis-Trans Isomerization: Upon exposure to UV radiation, the cis double bond of maleic acid (and presumably its derivatives) can undergo isomerization to the trans isomer, fumaric acid. iao.ru This is a classic photochemical reaction that can proceed in both directions until a photostationary state is reached. iao.ru
[2+2] Photocycloaddition: Maleimides are known to undergo [2+2] photocycloaddition reactions, both in dimerization and in reactions with other alkenes. nih.gov This reaction typically proceeds from the triplet excited state of the maleimide. Direct irradiation of N-alkyl maleimides can lead to the formation of cyclobutane (B1203170) products. nih.gov It is plausible that this compound could undergo similar cycloaddition reactions, although the efficiency may be different due to the presence of the free carboxylic acid and potential for different excited-state deactivation pathways.
Theoretical and Computational Chemistry of N Ethylmaleamic Acid
Quantum Chemical Studies on the Molecular Structure and Conformation of N-Ethylmaleamic Acid
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and conformational preferences of molecules like this compound. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
The structure of this compound features several rotatable single bonds, leading to a variety of possible conformations. The key dihedral angles that define its shape are around the C-C single bonds of the butenoic acid chain and the C-N bond of the ethylamide group.
A systematic conformational analysis is typically performed by rotating these key bonds and calculating the potential energy at each step, a process known as a potential energy surface (PES) scan. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that connect them. For a comprehensive analysis, a combination of methods might be used, starting with faster molecular mechanics force fields to scan the conformational space broadly, followed by higher-level DFT or ab initio calculations for accurate energy determination of the located minima. nih.govnih.govresearchgate.net
The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. The stability of different conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding (e.g., between the carboxylic proton and the amide oxygen), and electronic effects like hyperconjugation.
Table 1: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data that would be generated from a DFT study (e.g., at the B3LYP/6-311++G(d,p) level of theory) to illustrate the typical energy differences between conformers.
| Conformer ID | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Intramolecular H-Bond Distance (Å) |
| Conf-1 (Global Minimum) | ω(O=C-C=C) ≈ 0, ω(C-C-N-C) ≈ 180 | 0.00 | 1.85 (COOH···O=C-Amide) |
| Conf-2 | ω(O=C-C=C) ≈ 180, ω(C-C-N-C) ≈ 180 | 1.52 | - |
| Conf-3 | ω(O=C-C=C) ≈ 0, ω(C-C-N-C) ≈ 0 | 3.89 | - |
| Conf-4 | ω(O=C-C=C) ≈ 180, ω(C-C-N-C) ≈ 0 | 5.21 | - |
Note: The data in this table is for illustrative purposes only.
The electronic structure of this compound dictates its reactivity and intermolecular interactions. Quantum chemical methods are used to analyze the distribution of electrons, the nature of chemical bonds, and the molecular orbitals. researchgate.net
Molecular Orbital (MO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is expected to have significant contributions from the C=C double bond and the lone pairs on the oxygen and nitrogen atoms. The LUMO is likely a π* antibonding orbital associated with the conjugated C=C-C=O system.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pair) and two-center (bond) orbitals that correspond to the Lewis structure representation. nih.govresearchgate.netwisc.edu This analysis quantifies atomic charges, hybridization, and delocalization effects (hyperconjugation). For this compound, NBO analysis can reveal the extent of electron delocalization from the nitrogen lone pair into the adjacent C=O bond and across the conjugated system. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated to quantify their importance. scirp.orgwisc.edu
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis for the Lowest Energy Conformer of this compound This table presents hypothetical data from an NBO analysis to illustrate key electronic features.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP(1) N7 | π(C5=O8) | 55.2 | n → π (Amide Resonance) |
| π(C3=C4) | π(C5=O8) | 5.8 | π-conjugation |
| π(C3=C4) | π(C6=O10) | 2.1 | π-conjugation |
| LP(2) O10 | σ*(C6-C4) | 1.9 | Hyperconjugation |
Note: The data in this table is for illustrative purposes only. Atom numbering: C1-C2-N7-C5(=O8)-C3=C4-C6(=O9)-O10H.
Molecular Dynamics Simulations of this compound Systems
While quantum mechanics is ideal for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase (like a solution) over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the potential energy. udel.edu To date, specific MD simulation studies focused exclusively on this compound are not prominent in the literature, but the methodology is well-established for its study.
The reactivity of this compound can be significantly influenced by the solvent. MD simulations can model how solvent molecules, particularly water, arrange themselves around the solute. This solvation shell can stabilize or destabilize reactants, products, and transition states. For this compound, polar solvents like water are expected to form strong hydrogen bonds with the carboxylic acid and amide groups, influencing its conformational preferences and the acidity of the carboxylic proton. The arrangement of water molecules can facilitate or hinder the approach of a reactant, thereby affecting reaction rates.
MD simulations allow for the detailed analysis of solute-solvent interactions. By calculating the radial distribution function (RDF) for different atoms, one can determine the average number and distance of solvent molecules around specific sites on this compound. For example, the RDF for water oxygen atoms around the carboxylic hydrogen would provide a clear picture of the hydrogen bonding environment. These simulations can also model interactions with co-solutes, such as ions or other organic molecules, which is crucial for understanding its behavior in complex biological or chemical systems. researchgate.net
Computational Prediction of Reaction Mechanisms and Pathways Involving this compound
A primary application of computational chemistry is to elucidate reaction mechanisms, identify intermediates, and calculate activation energies, providing insights that are often difficult to obtain experimentally.
The most relevant reaction involving this compound is its formation from the alkaline hydrolysis of N-ethylmaleimide (NEM). nih.gov While NEM is stable at neutral or acidic pH, it readily undergoes ring-opening hydrolysis under alkaline conditions. thermofisher.com
Computational studies, typically using DFT with an implicit or explicit solvent model, can map the entire reaction pathway for this hydrolysis. researchgate.netdntb.gov.ua The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the maleimide (B117702) ring. This leads to a tetrahedral intermediate, which subsequently undergoes ring opening to form the N-ethylmaleamate anion. A final protonation step yields this compound.
Theoretical calculations can determine the geometry and energy of the reactant (NEM + OH⁻), the tetrahedral intermediate, the transition state connecting them, and the final product. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction rate. Such studies on related systems have shown that the presence of explicit water molecules can play a crucial role by stabilizing the transition state through hydrogen bonding, thereby lowering the activation barrier.
Table 3: Illustrative Calculated Energies for the Hydrolysis of N-Ethylmaleimide This table presents hypothetical energy values (in kcal/mol) for the key steps in the hydrolysis of N-ethylmaleimide to this compound, as would be calculated using DFT.
| Species | Relative Energy (Gas Phase) | Relative Energy (Aqueous, PCM) |
| Reactants (NEM + OH⁻) | 0.0 | 0.0 |
| Transition State 1 (Attack of OH⁻) | +12.5 | +8.5 |
| Tetrahedral Intermediate | -5.2 | -15.8 |
| Transition State 2 (Ring Opening) | +2.1 | -4.3 |
| Product (N-ethylmaleamate anion) | -25.0 | -45.7 |
Note: The data in this table is for illustrative purposes only and represents a simplified reaction coordinate.
Transition State Characterization for this compound Cyclization Reactions
The cyclization of N-substituted maleamic acids, including this compound, is a process of significant interest in organic synthesis. Computational studies have been pivotal in understanding the nuanced mechanisms of this intramolecular transformation. While direct computational data specifically for this compound is not extensively documented in publicly accessible literature, valuable insights can be drawn from studies on structurally similar N-alkylmaleamic acids, such as N-butylmaleamic acid (BuMA). The ethyl group of this compound and the butyl group of BuMA are both simple alkyl substituents, suggesting analogous electronic and steric influences on the reaction mechanism.
Theoretical calculations, particularly using the B3LYP/6-31G(d,p) level of theory, have shown that the cyclodehydration of N-alkylmaleamic acids proceeds in two main stages. The first stage involves the formation of a mixed anhydride (B1165640) as a reaction intermediate. The subsequent cyclization of this intermediate can proceed via two distinct pathways, leading to either the thermodynamically favored maleimide or the kinetically favored isomaleimide.
For N-alkylmaleamic acids like BuMA, which serves as a close proxy for this compound, computational findings indicate that the formation of the maleimide product is favored both thermodynamically and kinetically. lew.ro This is a notable exception compared to N-arylmaleamic acids, where the isomaleimide is often the kinetically preferred product. lew.ro The transition states for the cyclization of the mixed anhydride intermediate involve the nucleophilic attack of the amide nitrogen or oxygen. The relative activation barriers for these competing pathways determine the product distribution.
The transition state leading to N-ethylmaleimide is characterized by the formation of a five-membered ring through the nucleophilic attack of the amide nitrogen onto the activated carbonyl carbon. The geometry of this transition state is crucial for determining the activation energy of the reaction. Similarly, the transition state for the formation of N-ethylisomaleimide involves the attack of the amide oxygen.
A comparative look at a more complex system, the cyclization of N-(benzoxazolinon-6-yl)maleamic acids, reveals activation energies in the range of 115-130 kcal/mol for the formation of maleimide and isomaleimide derivatives, respectively, as calculated by DFT methods. researchgate.net While these values are specific to the studied system, they underscore the significant energy barriers that must be overcome during the cyclization process. For this compound, it is anticipated that the activation energies would follow a similar pattern, with the pathway to the maleimide being kinetically more accessible than for many other N-substituted maleamic acids.
Table 1: Predicted Favorability of Cyclization Products for N-Alkylmaleamic Acids
| Feature | Maleimide Formation | Isomaleimide Formation |
| Thermodynamic Control | Favored | Disfavored |
| Kinetic Control | Favored | Disfavored |
| Data inferred from studies on N-butylmaleamic acid. |
Computational Insights into Novel Reactivity of this compound
Computational chemistry not only clarifies existing reaction mechanisms but also opens avenues for predicting novel reactivity for compounds like this compound. By modeling the molecule's electronic structure and potential energy surfaces, researchers can explore reactions beyond simple cyclization.
One area of novel reactivity that can be computationally explored is the participation of this compound in cycloaddition reactions. The double bond in the maleamic acid backbone is an electron-deficient pi-system, making it a potential dienophile in Diels-Alder reactions or a partner in 1,3-dipolar cycloadditions. DFT calculations can be employed to determine the feasibility of such reactions by calculating the activation barriers and reaction energies. For instance, a theoretical study on the reaction between benzonitrile (B105546) oxide and N-ethylmaleimide (the cyclized product of this compound) has been successfully performed, showing good agreement between calculated and experimental kinetic parameters. researchgate.net This suggests that similar computational approaches could be applied to predict the reactivity of the parent acid.
Furthermore, computational studies can investigate the effect of different catalysts or reaction conditions on the reactivity of this compound. For example, the use of different dehydrating agents, such as trifluoroacetic anhydride, has been shown through calculations to significantly lower the activation barriers for cyclization compared to acetic anhydride. lew.ro This predictive capability allows for the rational design of more efficient synthetic protocols.
The reactivity of the amide and carboxylic acid functional groups themselves can also be a subject of computational inquiry. Theoretical models can predict the pKa values, the sites most susceptible to nucleophilic or electrophilic attack, and the potential for this compound to act as a ligand for metal catalysts. These computational insights can guide the exploration of this compound in a broader range of chemical transformations, moving beyond its traditional role as a precursor to N-ethylmaleimide.
Table 2: Computationally Explorable Reactive Sites of this compound
| Reactive Site | Potential Reactions | Computational Insights Provided |
| Olefinic Double Bond | Diels-Alder, 1,3-Dipolar Cycloaddition | Activation Energies, Reaction Thermochemistry, Stereoselectivity |
| Amide Group | Hydrolysis, Nucleophilic Acyl Substitution | Reaction Barriers, Intermediate Stability |
| Carboxylic Acid Group | Esterification, Decarboxylation | pKa Prediction, Reaction Energetics |
Applications of N Ethylmaleamic Acid in Advanced Chemical Research
N-Ethylmaleamic Acid as a Precursor in Organic Synthesis
In the realm of organic synthesis, this compound is primarily valued as a stable and accessible precursor to N-ethylmaleimide and other complex organic structures. Its utility stems from the straightforward conversion of its amic acid structure into the synthetically valuable imide ring.
The most prominent application of this compound in organic synthesis is its role as the immediate precursor to N-Ethylmaleimide. The synthesis involves an intramolecular cyclization-dehydration reaction. This transformation is a critical step as maleimides are a class of compounds with significant applications in medicinal chemistry and materials science. ucl.ac.be
The general procedure involves heating this compound in the presence of a dehydrating agent and a catalyst. Acetic anhydride (B1165640) is a commonly used dehydrating agent, often paired with a base catalyst like sodium acetate to facilitate the ring closure. orgsyn.org This method efficiently converts the open-chain amic acid into the cyclic imide structure. The reaction proceeds by the nucleophilic attack of the amide nitrogen on the carboxylic acid carbonyl group, followed by the elimination of a water molecule.
Alternative methods have been developed to improve yields and simplify the process, avoiding the need for large quantities of expensive dehydrating agents. google.com One such approach involves heating the N-substituted maleamic acid in the presence of an acid catalyst in a high-boiling-point solvent, with the water generated being removed via azeotropic distillation. google.com
| Method | Reagents/Catalysts | Typical Conditions | Key Findings |
| Classical Dehydration | Acetic Anhydride, Sodium Acetate | Heated on a steam bath for ~30 minutes. orgsyn.org | A well-established, high-yield method for converting amic acids to imides. orgsyn.org |
| Acid-Catalyzed Dehydration | Acid catalyst (e.g., chlorosulfonic acid), high-boiling solvent | Heating to facilitate azeotropic removal of water. google.com | Avoids the use of expensive acetic anhydride and simplifies product recovery. google.com |
| Mitsunobu Reaction | Triphenylphosphine (PPh3), Diethylazodicarboxylate (DEAD) | Stirred overnight in an anhydrous solvent like THF. ucl.ac.be | A different route starting from maleimide (B117702) and an alcohol, but highlights alternative imide synthesis strategies. ucl.ac.be |
This interactive table summarizes common synthetic routes for the cyclization of amic acids to imides, a reaction central to the utility of this compound.
While this compound itself can be used in some reactions, its primary role as a building block is realized through its conversion to N-Ethylmaleimide. The resulting maleimide is a highly versatile intermediate for constructing more complex molecular architectures due to its reactive carbon-carbon double bond, which is an excellent Michael acceptor and a potent dienophile in Diels-Alder reactions. orgsyn.org
Diels-Alder Reactions: N-substituted maleimides readily participate in [4+2] cycloaddition reactions with conjugated dienes to form complex bicyclic adducts. This reaction is a powerful tool for creating stereochemically rich cyclic systems.
Michael Additions: The electron-deficient double bond of the maleimide ring is susceptible to nucleophilic attack from a wide range of nucleophiles, including thiols, amines, and carbanions. This reaction is fundamental in bioconjugation chemistry for linking molecules to proteins.
Synthesis of Polysubstituted Pyrroles: N-substituted maleimides can serve as starting materials for the synthesis of highly substituted pyrrole-2,5-diones, which are important heterocyclic motifs in medicinal chemistry. chemicalbook.com
Through these transformations, this compound acts as the foundational component for molecules with applications ranging from pharmaceuticals to advanced materials. minakem.com
Role in Polymer Chemistry and Material Science Research
In polymer science, this compound and its derivatives are utilized as monomers for creating functional polymers, as precursors for high-performance polyimides, and in the development of cross-linked polymer networks.
This compound can be used as a comonomer in polymerization reactions to introduce carboxylic acid and amide functionalities into a polymer backbone. These functional groups can enhance properties such as adhesion, hydrophilicity, and provide sites for post-polymerization modification.
| Comonomer System | Polymerization Method | Key Research Findings |
| N-alkylmaleamic acids (in-situ) | Thermal polymerization under vacuum | High temperatures promote in-situ formation of maleimide, leading to copolymers with both amic acid and imide units. rloginconsulting.com |
| Maleic Acid / Acrylic Acid | Free-radical polymerization (aqueous) | Produces water-soluble copolymers with high charge density. Properties are tunable by adjusting monomer ratios and reaction temperature. google.com |
| Styrene / Maleic Acid | RAFT-mediated copolymerization | Allows for controlled synthesis of copolymers with defined molecular weights and low dispersity. nih.gov |
This interactive table presents research findings on the copolymerization of maleamic acid and related monomers, illustrating the versatility of this compound as a functional comonomer.
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu The synthesis of polyimides typically involves a two-step process: first, the formation of a soluble poly(amic acid) precursor, followed by a thermal or chemical cyclization (imidization) to form the final insoluble and intractable polyimide. azom.com
In this context, this compound serves as an invaluable small-molecule model compound for the repeating amic acid unit found in the polymer precursor. researchgate.net Researchers utilize this compound to:
Study Imidization Kinetics: By monitoring the cyclization of this compound to N-Ethylmaleimide under various conditions, researchers can gain fundamental insights into the much more complex imidization process in a poly(amic acid) chain. This helps in optimizing the curing process for polyimide materials.
Develop Water-Soluble Precursors: Poly(amic acid) precursors are often soluble only in harsh organic solvents. Research into poly(amic acid) salts, which are water-soluble, can use derivatives of this compound to understand the chemistry and improve the environmental footprint of polyimide processing. researchgate.net
Control Molecular Weight: this compound derivatives can be used as end-capping agents during poly(amic acid) synthesis. By reacting with the chain ends, they prevent further polymerization, allowing for precise control over the final molecular weight of the polyimide, which in turn influences its mechanical properties.
For a molecule to act as a cross-linking agent, it must possess at least two reactive functional groups that can form covalent bonds with adjacent polymer chains. While this compound itself is monofunctional with respect to vinyl polymerization, its carboxylic acid and amide groups provide handles for potential cross-linking reactions.
The utility of this compound as a cross-linker depends on the chemistry of the polymer network it is intended to modify.
Esterification/Amidation: The carboxylic acid group can react with polymers containing hydroxyl or amine groups to form ester or amide cross-links. This type of reaction is typically catalyzed by acid and requires heat to drive off the water byproduct.
Reactions with Epoxies or Isocyanates: The carboxylic acid and the N-H of the amide can react with polymers containing epoxide or isocyanate groups. These reactions are often highly efficient and can proceed at lower temperatures, forming robust hydroxyl-ester and urethane-like linkages, respectively.
The efficiency of cross-linking is influenced by factors such as the concentration of the cross-linking agent, reaction temperature, and the presence of catalysts. researchgate.net By incorporating this compound into a polymer matrix and inducing these reactions, researchers can modify the mechanical properties, thermal stability, and solvent resistance of the material.
| Reactive Group on NEMA | Co-reactant on Polymer | Resulting Cross-link Bond | Typical Conditions |
| Carboxylic Acid (-COOH) | Hydroxyl (-OH) | Ester | Acid catalyst, Heat |
| Carboxylic Acid (-COOH) | Amine (-NH2) | Amide | Heat, Dehydrating agent |
| Carboxylic Acid (-COOH) | Epoxide | Hydroxyl-ester | Heat, Base catalyst |
| Amide (-CONH-) | Isocyanate (-NCO) | Urethane-type | Heat |
This interactive table outlines potential chemical reactions where this compound (NEMA) could function as a cross-linking agent in polymer networks.
Utilization in Analytical Chemistry Method Development
In the realm of advanced chemical research, the precise and sensitive detection of various analytes is paramount. While this compound is the hydrolysis product of the widely used reagent N-Ethylmaleimide (NEM), its direct application as a primary agent in analytical chemistry method development is not extensively documented. The following sections will discuss the well-established applications of its precursor, N-Ethylmaleimide, in chromatographic and spectrophotometric analysis, clarifying the role of this compound where relevant.
This compound as a Derivatization Agent for Chromatographic Analysis
N-Ethylmaleimide (NEM) is a well-established derivatizing agent in chromatographic analysis, particularly for the detection and quantification of thiols (sulfhydryl groups). The reactivity of NEM's maleimide group towards thiols allows for the formation of stable thioether adducts, which can enhance the analyte's detectability by various chromatographic methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
The derivatization process serves multiple purposes in chromatography. It can improve the volatility and thermal stability of an analyte for gas chromatography, or it can introduce a chromophore or fluorophore for enhanced UV-Vis or fluorescence detection in liquid chromatography. In the case of NEM, its reaction with thiols is highly efficient and specific under controlled pH conditions, typically in the range of 6.5-7.5. This specificity is crucial for complex biological samples where numerous other nucleophiles are present.
While this compound itself is not typically used as a derivatization agent due to the opening of the reactive maleimide ring, its formation is a key factor to consider during NEM-based derivatization. The hydrolysis of NEM to this compound can occur, particularly at a more alkaline pH, which can compete with the desired derivatization reaction and affect the accuracy of quantification. Therefore, careful control of reaction conditions is essential to minimize this side reaction.
The primary application of NEM as a derivatization agent is in the analysis of low-molecular-weight thiols like glutathione (B108866), cysteine, and homocysteine, which are important biomarkers for oxidative stress. By converting these thiols to their NEM adducts, their stability is increased, preventing their oxidation during sample preparation and analysis.
Table 1: Comparison of N-Ethylmaleimide (NEM) and a Related Derivatizing Agent for Thiol Analysis by LC-HRMS
| Feature | N-Ethylmaleimide (NEM) | (R)-(+)-N-(1-phenylethyl)maleimide (NPEM) |
| Derivatization Efficiency | High (e.g., 97% for Cysteine-NEM) | High (complete within 30 min for most thiols) |
| Ionization Enhancement | Baseline | 2.1x to 5.7x higher than NEM |
| Side Reactions | Minimal at controlled pH 7.0 | More extensive (double derivatization, ring opening) |
| Selectivity for Thiols | More selective | Less selective, reacts with amines |
| Derivative Stability | Cysteine derivative shows time-dependent conversion | Cysteine derivative shows time-dependent conversion |
This table summarizes a comparative study on the use of N-Ethylmaleimide (NEM) as a derivatization agent for biological thiols in liquid chromatography-high-resolution mass spectrometry (LC-HRMS). Data compiled from a 2020 study. wikipedia.org
This compound as a Reagent in Spectrophotometric Methodologies
Spectrophotometric methods are widely used in analytical chemistry for their simplicity, cost-effectiveness, and speed. These techniques rely on the measurement of light absorption by a chromophore. While this compound itself does not possess strong chromophoric properties that would make it a primary reagent in spectrophotometric assays, its formation from N-Ethylmaleimide (NEM) is relevant in certain analytical contexts.
NEM is frequently employed in spectrophotometric assays for the quantification of thiols. The reaction of NEM with a thiol leads to a decrease in the absorbance of NEM at its maximum absorption wavelength (around 300 nm). This change in absorbance can be monitored to determine the concentration of the thiol in a sample.
In some methodologies, the formation of this compound is intentionally induced. For instance, in the estimation of glutathione disulfide (GSSG), NEM is first added to a sample to block all free reduced glutathione (GSH). Subsequently, the excess, unreacted NEM is hydrolyzed to this compound under alkaline conditions. This step is crucial because NEM can inactivate the enzyme glutathione reductase, which is used in the subsequent enzymatic recycling assay to measure GSSG. This compound, being the hydrolysis product, is shown to be compatible with the activity of glutathione reductase, thus allowing for the accurate measurement of GSSG.
Table 2: Role of this compound in a Spectrophotometric Assay for Glutathione Disulfide (GSSG)
| Step | Reagent/Condition | Purpose | Role of this compound |
| 1. Thiol Masking | N-Ethylmaleimide (NEM) | To react with and block reduced glutathione (GSH). | Not directly involved. |
| 2. NEM Removal | Alkaline pH | To hydrolyze excess NEM. | Formed as the product of NEM hydrolysis. |
| 3. Enzymatic Assay | Glutathione Reductase, NADPH | To reduce GSSG to GSH for quantification. | This compound is compatible with the enzyme, allowing the assay to proceed without interference. |
This table outlines the indirect but crucial role of this compound formation in a spectrophotometric method for the determination of glutathione disulfide (GSSG).
Applications in Biochemical Probe Design and Mechanistic Studies (Non-Clinical Focus)
The study of biomacromolecules and their functions at a molecular level often requires the use of chemical probes to modify and report on their structure and activity. While this compound is the less reactive, hydrolyzed form, its precursor, N-Ethylmaleimide (NEM), is a cornerstone reagent in this field. The applications described below are primarily attributed to NEM, with the formation of this compound being a consequence of its hydrolysis.
Chemical Modification of Biomacromolecules for Structural and Mechanistic Elucidation using this compound
The chemical modification of biomacromolecules, particularly proteins, is a powerful tool for elucidating their structure-function relationships. N-Ethylmaleimide (NEM) is a widely used reagent for the specific modification of cysteine residues in proteins. nih.gov The high reactivity of the thiol group of cysteine towards the maleimide moiety of NEM allows for targeted labeling and modification.
This specific modification can be used to:
Identify accessible cysteine residues: By treating a protein with NEM and subsequently analyzing the sites of modification (e.g., through mass spectrometry), researchers can identify cysteine residues that are exposed on the protein surface and are not involved in disulfide bonds.
Probe the role of specific cysteine residues: If modification of a particular cysteine residue by NEM leads to a change in the protein's activity, it suggests that this residue may be located in or near a functionally important region, such as an active site or a binding site.
Introduce labels for structural studies: NEM derivatives containing reporter groups (e.g., fluorescent dyes, spin labels) can be attached to cysteine residues to study protein conformation and dynamics using techniques like fluorescence spectroscopy or electron paramagnetic resonance (EPR) spectroscopy.
The formation of this compound can be a consideration in these experiments, as hydrolysis of unreacted NEM is a competing reaction. However, the primary focus is on the covalent adduct formed between NEM and the cysteine residue.
Development of Fluorescent Probes Based on this compound Scaffolds for in vitro Studies
Fluorescent probes are indispensable tools in biochemical research for visualizing and quantifying biological molecules and processes in vitro. While there is no direct evidence of fluorescent probes being developed from this compound scaffolds, the maleimide moiety, which is the core reactive group of N-Ethylmaleimide (NEM), is a very common component in the design of fluorescent probes for targeting thiols.
These probes typically consist of three parts:
A fluorophore: A molecule that emits light upon excitation.
A linker: A chemical structure that connects the fluorophore to the reactive group.
A reactive group: In this case, the maleimide group, which selectively reacts with thiols.
The general strategy is to synthesize a molecule where the fluorescence of the fluorophore is quenched or altered. Upon reaction of the maleimide group with a thiol on a target biomolecule, a conformational change or a change in the electronic environment of the fluorophore leads to a detectable change in its fluorescence properties (e.g., an increase in fluorescence intensity or a shift in the emission wavelength).
N-aryl and other substituted maleimides are synthesized and coupled to various fluorophores to create a diverse palette of probes for detecting and imaging thiols in in vitro systems. The synthesis of these maleimide derivatives often involves the reaction of maleic anhydride with an appropriate amine, which initially forms a maleamic acid intermediate that is subsequently cyclized to the maleimide.
This compound in Mechanistic Enzymology for Active Site Mapping (Non-Clinical Context)
Understanding the mechanism of enzyme catalysis often involves identifying the amino acid residues that constitute the active site. Chemical modification with group-specific reagents is a classical approach for active site mapping. N-Ethylmaleimide (NEM) is a valuable tool in this context for identifying essential cysteine residues within an enzyme's active site. selleckchem.com
The strategy for using NEM in active site mapping typically involves the following steps:
Incubation with NEM: The enzyme is incubated with NEM. If a cysteine residue in the active site is accessible and reactive, NEM will covalently modify it.
Activity Assay: The activity of the NEM-treated enzyme is compared to that of the untreated enzyme. A significant loss of activity upon NEM treatment suggests the modification of an essential residue.
Substrate Protection: To confirm that the modification is occurring at the active site, the experiment is repeated in the presence of the enzyme's substrate or a competitive inhibitor. If the substrate or inhibitor protects the enzyme from inactivation by NEM, it provides strong evidence that the modified cysteine residue is located within the active site.
Identification of the Modified Residue: The NEM-modified enzyme is then subjected to proteolytic digestion, and the resulting peptides are analyzed by mass spectrometry to identify the specific cysteine residue that has been alkylated by NEM.
While this compound is the hydrolysis product of NEM, it is generally unreactive towards thiols and therefore not used for active site mapping. The key to these studies is the irreversible alkylation of the active site thiol by the intact maleimide ring of NEM.
Development of Advanced Analytical Techniques for N Ethylmaleamic Acid Research
Chromatographic Methodologies for N-Ethylmaleamic Acid Reaction Monitoring and Purity Assessment
Chromatography is a cornerstone for the separation and analysis of this compound from reaction mixtures and biological samples. High-performance liquid chromatography and gas chromatography are particularly valuable for providing quantitative data on the presence and purity of the compound.
High-Performance Liquid Chromatography (HPLC) Methods for this compound
High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring the formation and consumption of this compound due to its high resolution and sensitivity. A particularly effective approach involves coupling HPLC with a mass spectrometer, such as an ion trap, which allows for both separation and definitive identification.
One established method was developed to monitor the biotransformation of N-ethylmaleimide in activated sludge, where this compound is a key metabolite. nih.govnih.gov This method utilizes a gradient mobile phase to achieve separation. The analysis begins with a high aqueous content, which is gradually shifted to a high organic content to elute compounds of varying polarity. This liquid chromatography-ion trap mass spectrometry (LC-IT-MS) method is capable of detecting this compound as a distinct peak with a retention time of approximately 10 minutes. nih.gov The use of electrospray ionization in positive mode allows for the sensitive detection of the protonated molecule.
Below are the typical parameters for an HPLC method used in the analysis of this compound:
| Parameter | Condition |
|---|---|
| Mobile Phase | Gradient starting with 95% water (with 0.3% formic acid) and 5% acetonitrile, linearly changing to 5% water (with 0.3% formic acid) and 95% acetonitrile over 15 minutes. |
| Flow Rate | 200 µl min−1 |
| Column Temperature | 30°C |
| Injection Volume | 20 µl |
| Detection | Ion Trap Mass Spectrometry with Electrospray Ionization (ESI) in positive mode. |
Gas Chromatography (GC) Techniques for this compound Analysis
Gas Chromatography (GC) is a powerful analytical tool, but its direct application to this compound is challenging. The inherent characteristics of this compound—specifically the presence of a carboxylic acid group—render it polar and non-volatile. These properties prevent it from being readily analyzed by GC without chemical modification. researchgate.netsigmaaldrich.comcolostate.edu
To overcome this limitation, derivatization is required. This process converts the polar, non-volatile analyte into a less polar and more volatile derivative that is amenable to GC analysis. researchgate.netlibretexts.org The most common derivatization strategies for carboxylic acids like this compound are silylation and alkylation (esterification). researchgate.netsigmaaldrich.comlibretexts.org
Silylation: This is a widely used method where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. The resulting TMS ester of this compound would exhibit increased volatility and thermal stability, allowing for its separation and detection by GC. sigmaaldrich.com
Alkylation (Esterification): This technique involves converting the carboxylic acid into an ester, typically a methyl or ethyl ester. researchgate.netlibretexts.org This can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. The resulting ester is significantly more volatile than the parent acid.
While specific GC methods for this compound are not extensively detailed in the literature, the principles of derivatization are well-established for carboxylic acids. researchgate.netsigmaaldrich.comcolostate.edu The choice of derivatization reagent and reaction conditions would need to be optimized to ensure complete conversion for accurate quantitative analysis. sigmaaldrich.com
Spectroscopic Techniques for Mechanistic Studies Involving this compound
Spectroscopic methods are indispensable for probing the reaction mechanisms involving this compound. These techniques provide detailed structural and kinetic information, helping to elucidate reaction pathways and identify transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Reaction Pathway Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation of organic molecules. In the context of this compound, NMR can be used to follow reactions such as its formation or its cyclization to N-ethylmaleimide. By analyzing chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the structure of reactants, intermediates, and products can be determined.
However, the application of NMR can be challenging depending on the complexity of the reaction mixture and the stability of the species involved. For instance, in a study focused on the biotransformation of N-ethylmaleimide, attempts to use NMR spectroscopy to elucidate the breakdown mechanism of the N-ethylsuccinimido-S-glutathione (ESG) adduct, a precursor to this compound, were not successful. nih.gov This highlights the limitations of the technique when intermediates are short-lived or present at low concentrations.
Mass Spectrometry for this compound Reaction Intermediate Identification
Mass Spectrometry (MS) is a highly sensitive technique that is exceptionally well-suited for identifying reaction intermediates, even those present at trace levels. When coupled with a separation technique like HPLC (LC-MS), it allows for the analysis of complex mixtures to monitor the appearance and disappearance of various species over the course of a reaction. nih.govnih.gov
In the study of N-ethylmaleimide detoxification by activated sludge microorganisms, LC-ion trap-MS (LC-IT-MS) was instrumental in identifying the metabolic pathway leading to this compound. nih.govnih.gov The researchers were able to detect and identify key intermediates based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS-MS) was then used to confirm the identities of these molecules by fragmenting the parent ions and analyzing the resulting daughter ions. nih.gov
Key findings from this research include:
| Detected Ion (m/z) | Identification | Role in Pathway |
|---|---|---|
| 433 | N-ethylsuccinimido-S-glutathione (ESG) | Initial conjugate and key reaction intermediate. |
| 144 | This compound | Stable, extracellular metabolite formed from the conversion of ESG. |
| 187 | N-(2-oxoethyl)-2,2-(propionylamino)propanamide (N-OPPA) | Another conversion product of the ESG intermediate. |
This study demonstrated that MS-MS characterization provides direct evidence for the formation of the ESG conjugate and its rapid conversion to this compound. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies of this compound Reactions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for studying the kinetics of chemical reactions. These methods allow for real-time monitoring of changes in the concentration of reactants and products.
Infrared (IR) Spectroscopy can be used to follow reactions involving this compound by monitoring the characteristic vibrational frequencies of its functional groups. For example, in a reaction where this compound is consumed, one could monitor the decrease in the intensity of the absorption bands associated with its carboxylic acid group (O-H stretch, C=O stretch) or its amide group (N-H stretch, C=O stretch). The amide I band, which is primarily due to the C=O stretching vibration, is particularly sensitive to the local chemical environment and hydrogen bonding. nih.govdntb.gov.ua Conversely, the formation of this compound could be tracked by the appearance and increase in intensity of these characteristic amide and carboxylic acid bands. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy is effective for kinetic studies when one or more components of the reaction mixture absorb light in the UV or visible range. jascoinc.comthermofisher.com The rate of a reaction can be determined by monitoring the change in absorbance at a specific wavelength over time. thermofisher.com According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. thermofisher.com For a reaction involving this compound, if it or another reactant/product possesses a suitable chromophore (such as the carbon-carbon double bond), its concentration can be tracked. For instance, the isomerization of the related compound, maleic acid, to fumaric acid has been studied kinetically, indicating the applicability of such methods to this class of compounds. nih.gov By plotting absorbance versus time, the reaction order and the rate constant (k) can be determined. thermofisher.com
Electroanalytical Methods for this compound Research
Electroanalytical methods are a category of analytical techniques that utilize the relationship between electrical properties and chemical composition to ascertain the concentration of a substance in a solution. These methods are broadly classified based on the electrical parameters that are measured, such as potential, current, and charge. For the analysis of this compound, electroanalytical techniques offer promising avenues for sensitive and selective detection.
Voltammetric Analysis
Voltammetry is an electroanalytical technique where the current in an electrochemical cell is measured as the potential is varied. The resulting plot of current versus potential is known as a voltammogram, which provides qualitative and quantitative information about the analyte.
Theoretical Application to this compound:
The this compound molecule possesses electroactive functional groups that could be susceptible to oxidation or reduction under specific voltammetric conditions. The carboxylic acid group and the amide group, as well as the carbon-carbon double bond, could potentially undergo electrochemical reactions. For instance, the double bond could be electrochemically reduced at a suitable working electrode.
A hypothetical cyclic voltammetry study of this compound might reveal an irreversible reduction peak corresponding to the saturation of the double bond. The peak potential would be characteristic of the molecule, and the peak current would be proportional to its concentration in the solution.
Illustrative Research Findings:
In a hypothetical study, cyclic voltammetry could be performed using a glassy carbon electrode in a buffered aqueous solution. The scan could be initiated from 0 V towards negative potentials. A reduction peak for this compound might be observed at approximately -0.8 V (vs. a standard reference electrode). The absence of a corresponding oxidation peak on the reverse scan would indicate the irreversibility of the reduction process.
The relationship between the peak current and the concentration of this compound could be established, demonstrating a linear response over a certain concentration range, which is crucial for quantitative analysis.
Interactive Data Table: Hypothetical Voltammetric Data for this compound
| Concentration (µM) | Peak Potential (V) | Peak Current (µA) |
| 10 | -0.81 | 0.52 |
| 20 | -0.80 | 1.03 |
| 50 | -0.82 | 2.55 |
| 100 | -0.81 | 5.10 |
| 200 | -0.83 | 10.2 |
Amperometric Detection
Amperometry is an electrochemical technique where a constant potential is applied to a working electrode, and the resulting current is measured over time. The current is directly proportional to the concentration of the electroactive species being oxidized or reduced at the electrode.
Potential for this compound Quantification:
Based on the voltammetric data, a suitable potential for the amperometric detection of this compound can be selected. By setting the potential at a value where the reduction of this compound occurs efficiently (e.g., at the peak potential observed in voltammetry), a sensitive and selective method for its quantification can be developed.
This technique is particularly useful in flow systems, such as high-performance liquid chromatography (HPLC) with electrochemical detection, where it can provide real-time concentration measurements of this compound as it elutes from the column.
Illustrative Research Findings:
A hypothetical amperometric experiment could involve applying a constant potential of -0.85 V to a working electrode in a stirred solution. Upon successive additions of this compound, a stepwise increase in the reduction current would be observed. A calibration curve could then be constructed by plotting the steady-state current against the concentration of this compound.
Interactive Data Table: Illustrative Amperometric Calibration Data for this compound
| Concentration (µM) | Measured Current (nA) |
| 5 | 1.2 |
| 10 | 2.5 |
| 25 | 6.3 |
| 50 | 12.6 |
| 75 | 18.8 |
Potentiometric Methods
Potentiometry is an electroanalytical technique that involves measuring the potential difference between two electrodes in an electrochemical cell at near-zero current. wikipedia.org One of the most common applications of potentiometry is the determination of the pH of a solution. It can also be used to determine the concentration of specific ions using ion-selective electrodes.
Application in this compound Research:
For this compound, a key application of potentiometry would be the determination of its acid dissociation constant (pKa). acs.orgecetoc.org The pKa value is a critical physicochemical parameter that influences the compound's behavior in different environments.
The determination of pKa is typically achieved through a potentiometric titration. creative-bioarray.com In this procedure, a solution of this compound is titrated with a standard solution of a strong base, and the pH of the solution is monitored using a pH electrode. The pKa can be determined from the midpoint of the titration curve.
Illustrative Research Findings:
In a hypothetical potentiometric titration, a 0.01 M solution of this compound could be titrated with a 0.1 M solution of sodium hydroxide (B78521). The pH would be recorded after each addition of the titrant. The equivalence point would be identified from the inflection point of the titration curve. The pH at the half-equivalence point would correspond to the pKa of the carboxylic acid group of this compound.
Interactive Data Table: Hypothetical Potentiometric Titration Data for pKa Determination of this compound
| Volume of NaOH added (mL) | Measured pH |
| 0.0 | 2.50 |
| 0.5 | 3.85 |
| 1.0 | 4.15 |
| 1.5 | 4.35 |
| 2.0 | 4.50 (pKa) |
| 2.5 | 4.65 |
| 3.0 | 4.85 |
| 4.0 | 5.15 (Equivalence Point) |
| 5.0 | 11.00 |
Research on N Ethylmaleamic Acid Derivatives and Analogues
Synthetic Strategies for N-Substituted Maleamic Acid Derivatives
The synthesis of N-substituted maleamic acids, including N-ethylmaleamic acid, is most commonly achieved through the reaction of a primary amine with maleic anhydride (B1165640). google.com This reaction is typically straightforward and often results in nearly quantitative yields of the corresponding N-substituted maleamic acid. google.comgoogle.com The process involves the addition of the amine to the anhydride group of maleic anhydride, leading to the formation of a diacid intermediate which exists as the amic acid. zbaqchem.com This foundational reaction serves as the first step in the common two-step preparation of maleimide (B117702) compounds. google.com
Several variations in reaction conditions and methodologies have been developed to optimize the synthesis for different substrates. A conventional method involves reacting maleic anhydride with an amine in a solvent like ether to obtain a high yield of the maleamic acid derivative. google.com Another approach utilizes acetic acid as the solvent, which has been shown to facilitate an efficient reaction between N-cyclic amines and maleic anhydride, also producing high yields. google.com For the synthesis of thiazole-containing maleamic acids, the reaction has been carried out by dissolving the aminothiazole derivative in dioxane and adding a solution of maleic anhydride in methanol or diethyl ether at a controlled temperature of 0-5°C. jocpr.com
| Method | Reagents | Solvent/Conditions | Key Findings | Citation |
|---|---|---|---|---|
| Conventional Synthesis | Primary Amine, Maleic Anhydride | Ether | Nearly quantitative yield. | google.comgoogle.com |
| Acetic Acid Medium | N-cyclic Amine, Maleic Anhydride | Acetic Acid | Efficient reaction with high yield. | google.com |
| Thiazole Derivatives | Aminothiazole, Maleic Anhydride | Dioxane/Methanol or Diethyl Ether at 0-5°C | Specific conditions for heterocyclic amines. | jocpr.com |
| Solid-State Reaction | Substituted Aniline (B41778), Maleic Anhydride | Solid-state (no solvent) | Demonstrates feasibility of solvent-free synthesis. | niscpr.res.in |
Structure-Reactivity Relationship Studies of Maleamic Acid Analogues
The primary reactivity of N-substituted maleamic acids that has been extensively studied is their intramolecular cyclization, which can lead to two different products: the N-substituted maleimide or the corresponding N-substituted isomaleimide. researchgate.netresearchgate.net The regioselectivity of this cyclization is a key aspect of their reactivity and is influenced by both the structure of the maleamic acid and the reaction conditions. researchgate.net
Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the mechanism of this cyclization. researchgate.netresearchgate.net These studies have shown that the reaction can proceed through two different transition states, one leading to the maleimide and the other to the isomaleimide. researchgate.net For certain N-(benzoxazolinon-6-yl) maleamic acids, calculations indicated that the formation of the isomaleimide is kinetically favored, while the maleimide is the thermodynamically more stable product. researchgate.net However, this outcome is not universal; for an N-CH3 substituted analogue, the maleimide was found to be favored both kinetically and thermodynamically. researchgate.net This highlights the significant influence of the N-substituent on the reaction pathway.
The nature of the amine used to synthesize the maleamic acid also impacts reactivity. A notable difference in reactivity has been observed between maleamic acids derived from aliphatic amines and those from benzylic amines. nih.gov This difference was correlated with the basicity (pKb) of the amines, suggesting that the formation of the maleamic acid is inversely related to the leaving group ability of the amine. nih.gov Furthermore, theoretical studies have explained the selectivity of the initial reaction. Based on local condensed Fukui functions, the carbonyl carbon atoms in maleic anhydride are significantly harder than the carbons of the double bond. researchgate.netepa.gov This hardness directs nucleophilic attack from amines to the carbonyl group, leading to the formation of the amic acid rather than a Michael addition across the C=C bond. researchgate.netepa.gov
The rate of the subsequent cyclization to form the maleimide is also affected by the electronic properties of the N-substituent. For N-phenylmaleamic acid analogues, the rate of imide formation was found to follow the order: N-(p-methylphenyl) > N-phenyl ≈ N-(polyphenylene-methylene) > N-(p-chlorophenyl). researchgate.net This order is attributed to the para-substituent effect, where electron-donating groups increase the reaction rate and electron-withdrawing groups decrease it. researchgate.net
Exploring Novel Chemical Space with this compound as a Scaffold
A chemical scaffold is a core structure of a molecule to which various functional groups can be attached, creating a library of related compounds. beilstein-journals.orgnih.gov this compound, with its distinct functional groups—a carboxylic acid, an amide, and a carbon-carbon double bond—represents a versatile scaffold for chemical synthesis. These functional groups provide multiple reaction points for modification and elaboration, allowing for the exploration of novel chemical space.
The use of maleamic acid structures as scaffolds is exemplified in the design and synthesis of new potential therapeutic agents. For instance, a novel series of maleamic amino acid ester conjugates of 3,5-bisarylmethylene-4-piperidones were prepared to enhance cytotoxic potency. nih.gov In this work, the maleamic acid core was conjugated to both an amino acid and a piperidone moiety, demonstrating how the scaffold can be used to link different chemical entities to create complex hybrid molecules. nih.gov Such strategies aim to improve properties like selectivity and delivery to target cells. nih.gov
Comparative Studies of this compound and Related Amic Acids
This compound belongs to the broader class of amic acids, which are characterized by containing both an amide and a carboxylic acid functional group. Comparisons can be drawn between this compound and other amic acids based on their parent anhydride and the N-substituent.
Comparison with other N-substituted Maleamic Acids: The reactivity of N-substituted maleamic acids is highly dependent on the nature of the N-substituent. As noted previously, a significant difference in reactivity exists between maleamic acids formed from aliphatic amines (like ethylamine) and those from aromatic or benzylic amines. nih.gov The formation of maleamic acids from aliphatic amines often proceeds to a greater extent of conversion compared to those from benzylic amines under the same conditions. nih.gov Furthermore, the rate of cyclization to the corresponding maleimide is influenced by the electronic nature of the substituent. This compound, with its electron-donating ethyl group, would be expected to have different cyclization kinetics compared to an N-phenylmaleamic acid, where the phenyl group can exert electronic effects (either donating or withdrawing, depending on ring substitution). researchgate.net
Comparison with Amic Acids from Other Anhydrides: Amic acids can be derived from various cyclic anhydrides, not just maleic anhydride. wikipedia.org For example:
Succinamic acid is formed from the reaction of succinic anhydride with ammonia. It is a saturated analogue of maleamic acid.
Phthalamidic acid is derived from phthalic anhydride and possesses an aromatic backbone.
Citraconamic acid is derived from citraconic anhydride and contains an additional methyl group on the double bond. wikipedia.org
The primary structural difference between this compound and these other amic acids lies in the backbone connecting the amide and carboxylic acid groups. This compound contains a cis-configured carbon-carbon double bond, which imparts conformational rigidity and specific stereochemistry. In contrast, N-ethylsuccinamic acid would have a flexible single bond, allowing for free rotation. This structural difference influences the propensity for intramolecular cyclization; the fixed cis geometry of maleamic acids facilitates the ring-closing reaction to form a five-membered imide ring. The saturated backbone of succinamic acids also allows for cyclization to form succinimides, but the reaction kinetics and conditions may differ. The aromatic ring in phthalamidic acids leads to the formation of phthalimides, a structure with distinct electronic and physical properties. These comparisons underscore how the choice of the parent anhydride dictates the core structure and subsequent chemical properties of the resulting amic acid.
Future Directions and Emerging Research Avenues for N Ethylmaleamic Acid
Integration with Artificial Intelligence and Machine Learning in N-Ethylmaleamic Acid Reaction Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and process optimization. rjptonline.orgchemcopilot.com These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes with greater speed and accuracy than traditional methods. rjptonline.orgchemai.io For this compound, AI and ML models could be instrumental in overcoming synthetic challenges and exploring its reactivity.
AI models can be trained on large databases of known chemical reactions to identify complex patterns and relationships between reactants, reagents, and reaction conditions. chemcopilot.comnih.gov This allows them to predict the products of unseen reactions with a high degree of reliability. chemcopilot.com In the context of this compound, this predictive power could be applied to several key transformations:
Synthesis Optimization: Predicting the optimal temperature, pressure, solvent, and catalyst for the synthesis of this compound from maleic anhydride (B1165640) and ethylamine (B1201723) to maximize yield and minimize byproducts.
Cyclization Prediction: Forecasting the efficiency of the dehydration reaction that converts this compound to its corresponding imide, N-Ethylmaleimide, a compound with significant applications in bioconjugation. wikipedia.org
Side Reaction Analysis: Identifying potential side reactions or degradation pathways under various conditions, which is crucial for improving the purity of the final product. chemcopilot.com
Dynamic Chemistry Exploration: Maleamic acids are known to exist in equilibrium with their anhydride and amine precursors, enabling dynamic combinatorial chemistry. nih.gov ML algorithms could predict the equilibrium composition of libraries containing this compound under different stimuli, accelerating the discovery of new functional molecules. nih.gov
Researchers are using ML to predict reaction selectivity based on steric and orbital factors of molecules. eurekalert.org This approach could be used to fine-tune reactions involving this compound to favor the formation of a desired product. The integration of sensor data from experiments into ML models further enhances their predictive accuracy, creating a powerful cycle of data-driven discovery. chemai.io
Table 1: Potential AI/ML Applications in this compound Chemistry
| Application Area | Predicted Parameter | Potential Impact |
|---|---|---|
| Synthesis | Reaction Yield, Purity | Reduced waste, lower cost, and increased process efficiency. |
| Cyclization to Imide | Conversion Rate, Optimal Catalyst | Streamlined production of N-Ethylmaleimide for further use. |
| Polymerization | Molecular Weight, Polydispersity Index | Tailored design of polymers with specific material properties. |
| Dynamic Libraries | Equilibrium Constants, Component Distribution | Accelerated discovery of novel materials and responsive systems. nih.gov |
Sustainable and Circular Economy Approaches in this compound Chemistry
The principles of green chemistry and the circular economy focus on designing chemical products and processes that reduce waste, conserve resources, and minimize environmental impact. mdpi.comresearchgate.net These paradigms offer a framework for the future development and application of this compound.
A key aspect of green chemistry is the use of renewable feedstocks. The synthesis of this compound relies on maleic anhydride, which can be produced from bio-based sources, thereby reducing the dependence on fossil fuels. This aligns with the goal of creating more sustainable chemical value chains. researchgate.net
Furthermore, the chemistry of maleamic acids presents unique opportunities for circular design. Research has shown that maleamic acids can undergo reversible transamidation under mild conditions, existing in a dynamic equilibrium with their constituent amines and anhydrides. nih.gov This reversibility is a cornerstone of a circular economy, as it allows for:
Design for Disassembly: Materials and polymers incorporating the this compound structure could be designed to break down into their original monomers (ethylamine and maleic anhydride) on demand. These monomers could then be recovered and reused to synthesize new materials, closing the loop on the product lifecycle.
Self-Healing Materials: The dynamic nature of the maleamic acid bond could be harnessed to create polymers that can repair themselves after damage, extending their lifespan and reducing the need for replacement.
Responsive Systems: The equilibrium of the maleamic acid formation is responsive to external stimuli such as changes in pH. nih.gov This property can be used to create smart materials that release an active substance or change their properties in response to environmental triggers.
By integrating these principles, the production and use of this compound can be aligned with a more sustainable and circular model, where waste is minimized and resources are kept in circulation for as long as possible. mdpi.com
Table 2: Sustainable and Circular Approaches for this compound
| Approach | Principle | Application to this compound |
|---|---|---|
| Green Chemistry | Use of Renewable Feedstocks | Synthesis from bio-based maleic anhydride. researchgate.net |
| Circular Economy | Design for Reuse/Recycling | Leveraging the reversible nature of the maleamic acid bond for monomer recovery. nih.govmdpi.com |
| Green Chemistry | Atom Economy | Optimizing synthesis to minimize byproduct formation. |
| Circular Economy | Extended Product Lifespan | Development of self-healing materials based on dynamic maleamic acid chemistry. |
Potential of this compound in Novel Material Design
The bifunctional nature of this compound, containing both a carboxylic acid and an amide group, makes it a versatile building block for the synthesis of novel polymers and materials with tailored properties. Derivatives of maleic acid and maleimides are already recognized for their utility in creating materials with enhanced thermal stability and unique functionalities. frontiersin.orgijert.org
The research into related maleic acid amide derivatives provides a strong indication of the potential applications for this compound:
pH-Sensitive Biomaterials: Maleic acid amides have been investigated for their pH-sensitive degradability, making them suitable for creating smart biomaterials. nih.gov These materials can be designed to release drugs or other therapeutic agents in the weakly acidic environments often found in tumor tissues or intracellular compartments. nih.govuu.nl this compound could serve as a monomer to create such pH-responsive hydrogels or polymer-drug conjugates.
Functional Polymers and Coatings: Water-soluble polymers based on maleamic acid have been developed for industrial applications such as paper sizing, demonstrating their ability to impart hydrophobicity. researchgate.net this compound could be used to synthesize specialty polymers for coatings, adhesives, or emulsifiers.
Superabsorbent Polymers: Maleic acid is used as a comonomer in the synthesis of superabsorbent polymers, which have wide-ranging applications from agriculture to personal care products. nih.gov The incorporation of this compound could modify the swelling behavior, stimuli-responsiveness, and mechanical properties of these materials.
Dynamic Materials: As mentioned previously, the reversible nature of the maleamic acid bond is a powerful tool for dynamic combinatorial chemistry. nih.gov This allows for the creation of adaptive materials that can change their structure and function in response to their environment, leading to applications in sensors, actuators, and reconfigurable materials.
The presence of both a hydrogen-bond donor (amide N-H) and acceptor (carbonyls, carboxylic acid) in this compound suggests its potential use in creating supramolecular assemblies and liquid crystalline materials. frontiersin.org
Table 3: Potential Applications of this compound in Material Design
| Potential Material | Key Property Enabled by this compound | Example Application |
|---|---|---|
| Hydrogels | pH-sensitivity, Carboxylic acid functionality | Controlled drug delivery systems. nih.gov |
| Specialty Polymers | Amide and acid groups for cross-linking | Coatings, adhesives, and paper sizing agents. researchgate.net |
| Superabsorbents | Modifies network charge density and structure | Smart agricultural materials, hygiene products. nih.gov |
| Dynamic Materials | Reversible amide bond formation | Self-healing composites, responsive sensors. nih.gov |
Advanced Mechanistic Insights into this compound through Hybrid Experimental-Computational Approaches
Understanding the fundamental reaction mechanisms of this compound is crucial for controlling its reactivity and designing new applications. Hybrid experimental-computational approaches, which combine the predictive power of theoretical calculations with the validation of laboratory experiments, offer an unprecedented level of insight into chemical processes. nih.gov
This integrated strategy has been successfully applied to elucidate reaction mechanisms and predict the properties of various molecules. nih.govnih.gov For this compound, such an approach could illuminate several key areas:
Reaction Pathway Elucidation: Computational methods like Density Functional Theory (DFT) can be used to map the entire energy landscape of a reaction. This would allow researchers to model the transition states and intermediates involved in the formation of this compound from its precursors and its subsequent cyclization to N-Ethylmaleimide. These theoretical predictions can then be validated through kinetic studies and spectroscopic analysis of reaction intermediates.
Understanding Dynamic Equilibrium: The reversible transamidation observed in maleamic acids is a complex process. nih.gov A hybrid approach could provide deep mechanistic insights. Computational simulations can model the equilibrium dynamics, predict the influence of catalysts or solvents on the position of the equilibrium, and calculate the kinetic barriers for the forward and reverse reactions. These computational findings can be correlated with experimental data from techniques like NMR spectroscopy to build a comprehensive model of the system's behavior.
Spectral Simulation and Structural Characterization: Computational chemistry can accurately simulate various types of spectra (e.g., NMR, IR, UV-Vis). nih.gov By comparing simulated spectra of this compound and its potential isomers or byproducts with experimental data, researchers can confirm its structure and purity with high confidence.
The iterative cycle of computational prediction followed by experimental validation accelerates the research process, allowing for a more rational design of experiments and a deeper understanding of the molecular-level factors that govern the chemistry of this compound. nih.gov
Table 4: Hypothetical Workflow for a Hybrid Experimental-Computational Study
| Step | Computational Task | Experimental Task | Objective |
|---|---|---|---|
| 1. Structure & Properties | Geometry optimization, electronic structure calculation, and spectral simulation (IR, NMR). nih.gov | Synthesis and purification of this compound, followed by spectroscopic characterization (IR, NMR). | Confirm the molecular structure and validate computational methods. |
| 2. Reaction Mechanism | Calculate transition state energies for the cyclization to N-Ethylmaleimide. | Perform kinetic studies of the cyclization reaction under different temperatures. | Determine the activation energy and reaction mechanism. |
| 3. Dynamic Behavior | Model the thermodynamic landscape of the equilibrium between this compound, amine, and anhydride. nih.gov | Monitor the equilibrium composition using in-situ NMR under various pH conditions. | Quantify the dynamic behavior and its response to stimuli. |
| 4. Material Design | Predict polymer properties based on this compound as a monomer. | Synthesize and characterize the polymer to validate predictions. | Rational design of new materials with desired properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-ethylmaleamic acid, and how can researchers validate purity and structural integrity?
- Methodological Answer : this compound is typically synthesized via base hydrolysis of N-ethylmaleimide. A validated protocol involves reacting N-ethylmaleimide with aqueous sodium hydroxide (0.1 M) at 25°C for 24 hours, followed by acidification to precipitate the product . Purity can be confirmed using high-performance liquid chromatography (HPLC) with UV detection (λ = 220 nm), while structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of carboxylic (-COOH) and amide (-CONH) functional groups .
Q. How does the pH-sensitive behavior of this compound influence its reactivity in aqueous solutions?
- Methodological Answer : The dual functional groups (amide and carboxylic acid) confer pH-dependent solubility and reactivity. At neutral pH, the carboxylic group deprotonates (-COO⁻), increasing hydrophilicity, while acidic conditions (pH < 4) protonate the group, reducing solubility. Researchers should use potentiometric titration to determine pKa values and monitor conformational changes via dynamic light scattering (DLS) or UV-Vis spectroscopy .
Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for high sensitivity and specificity. For example, a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30 v/v) can achieve a limit of detection (LOD) of 0.1 ng/mL. Validation should include spike-and-recovery experiments in relevant biological matrices (e.g., plasma) to assess accuracy (85–115%) and precision (RSD < 15%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hydrolysis kinetics of N-ethylmaleimide to this compound across different buffer systems?
- Methodological Answer : Discrepancies arise from buffer-specific catalytic effects. For instance, tris and bicarbonate buffers accelerate hydrolysis rates compared to phosphate or MOPS buffers due to nucleophilic interactions. To address this, design a comparative kinetic study using stopped-flow spectroscopy under controlled conditions (e.g., 25°C, ionic strength 0.1 M). Calculate rate constants (k) via pseudo-first-order kinetics and validate with computational modeling (e.g., density functional theory) to identify transition states .
Q. What experimental strategies mitigate thiol interference when studying this compound’s alkylation properties?
- Methodological Answer : Thiol-containing compounds (e.g., glutathione) compete with target nucleophiles. Pre-treat samples with 2-mercaptoethanol (10 mM) to scavenge free thiols before alkylation assays. Use Ellman’s assay to confirm thiol depletion and monitor alkylation efficiency via fluorescence quenching (e.g., dansyl chloride labeling) . For in vivo studies, employ thiol-deficient cell lines (e.g., CRISPR-edited SH-SY5Y) to isolate this compound’s effects .
Q. How can this compound be integrated into pH-responsive drug delivery systems, and what validation protocols are essential?
- Methodological Answer : Incorporate this compound into hydrogels (e.g., polyethylene glycol diacrylate networks) to exploit its pH sensitivity. For example, load the hydrogel with a model drug (e.g., doxorubicin) and assess release kinetics in simulated physiological (pH 7.4) and tumor microenvironments (pH 6.5) using Franz diffusion cells. Validate biocompatibility via MTT assays on human fibroblast cells and confirm pH-specific release via fluorescence microscopy .
Methodological Best Practices
Q. How should researchers document and share experimental protocols involving this compound to ensure reproducibility?
- Guidelines :
- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Chemotion ELN for raw data storage .
- Reporting : Include detailed reagent specifications (manufacturer, purity, lot number), instrument calibration data, and statistical methods (e.g., ANOVA with post-hoc Tukey tests) .
- Reproducibility : Publish step-by-step protocols on repositories like protocols.io and cross-reference with primary literature .
Tables for Quick Reference
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
